3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
CAS No.: 99717-87-0
Cat. No.: VC8032898
Molecular Formula: C10H10
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99717-87-0 |
|---|---|
| Molecular Formula | C10H10 |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | 3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene |
| Standard InChI | InChI=1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 |
| Standard InChI Key | DTGDMPJDZKDHEP-UHFFFAOYSA-N |
| SMILES | C=CC1=CC2=C(CC2)C=C1 |
| Canonical SMILES | C=CC1=CC2=C(CC2)C=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclo[4.2.0]octa-1,3,5-triene skeleton fused with a vinyl group at the 3-position. The bicyclic system consists of a six-membered ring fused to a four-membered ring, creating significant ring strain that enhances reactivity . Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-Ethenylbicyclo[4.2.0]octa-1(6),2,4-triene |
| Molecular Formula | |
| Molecular Weight | 130.19 g/mol |
| SMILES | C=CC1=CC2=C(CC2)C=C1 |
| InChIKey | DTGDMPJDZKDHEP-UHFFFAOYSA-N |
The vinyl group () introduces sites for polymerization, while the conjugated triene system enables cycloaddition reactions .
Spectroscopic and Computational Data
While experimental spectral data (NMR, IR) are absent in available sources, computational descriptors such as the InChIKey and SMILES notation suggest a planar bicyclic core with partial aromaticity in the triene system. The Standard InChI string () confirms the connectivity of the vinyl and bicyclic moieties.
Synthesis and Manufacturing
Synthetic Pathways
The primary route involves a Diels-Alder reaction, where a diene and dienophile undergo [4+2] cycloaddition under catalytic conditions. For example, cyclization of a substituted cyclooctatriene precursor with vinyl monomers at elevated temperatures () yields the product. Alternative methods may include:
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Ring-closing metathesis of alkenes using Grubbs catalysts.
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Electrophilic aromatic substitution on preformed bicyclic frameworks.
Industrial suppliers report a purity of ≥98% (HPLC) and production capacities of 100 kg/month, with a market price of $1,200/g for research-grade material .
Optimization Challenges
Key challenges include mitigating ring-opening side reactions and managing exothermicity during cyclization. Suppliers recommend strict temperature control (2–8°C storage) to preserve stability .
Chemical Reactivity and Applications
Polymerization Behavior
The compound exhibits dual functionality as a monomer for thermoplastic and thermosetting polymers:
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Thermoplastics: Radical-initiated vinyl polymerization yields linear chains with values dependent on crosslink density .
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Thermosets: Heating with dienophiles (e.g., maleic anhydride) generates crosslinked networks via Diels-Alder retro-cycloadditions.
| Polymer Type | Conditions | Applications |
|---|---|---|
| Thermoplastic | AIBN initiator, 70°C | Coatings, adhesives |
| Thermoset | 150°C, no catalyst | High-temperature composites |
Functionalization Reactions
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Oxidation: The triene system undergoes epoxidation with , forming epoxy derivatives for resin formulations.
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Reduction: Catalytic hydrogenation () saturates double bonds, yielding bicyclo[4.2.0]octane analogs.
| Parameter | Value |
|---|---|
| Purity | ≥98% (HPLC) |
| Storage | 2–8°C, desiccated |
| Shelf Life | 24 months |
| Packaging | 1 g to 100 g in amber glass vials |
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